molecular formula C10H9N3O2 B1368781 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 28862-12-6

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1368781
Key on ui cas rn: 28862-12-6
M. Wt: 203.2 g/mol
InChI Key: MIGIDQCWBSDLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223788B2

Procedure details

Methyl 1-benzyl-1H-[1,2,3]triazol-4-carboxylate (217 mg) was dissolved in 4 ml of methanol and hydrolyzed with 2 ml of 2N sodium hydroxide solution. After acidification with 4 ml of 2N hydrochloric acid, the resulting precipitate was filtered off, taken up in 5 ml of ethyl acetate and purified by preparative HPLC. This resulted in the product with the molecular weight of 203.2 (C10H9N3O2); MS (ESI): 204 (M+H+).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[OH-].[Na+]>[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After acidification with 4 ml of 2N hydrochloric acid, the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 203.2 (C10H9N3O2)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.